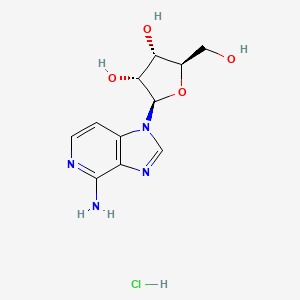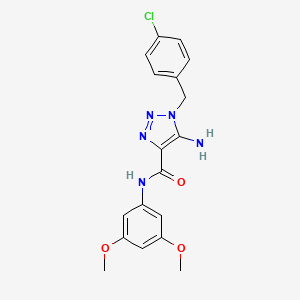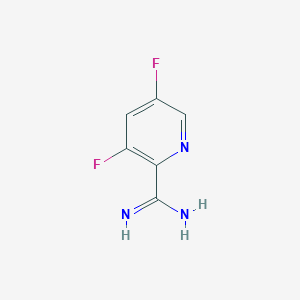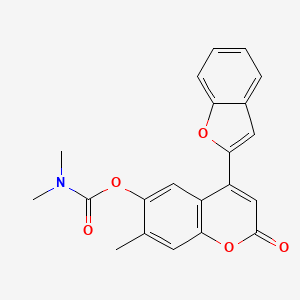
4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory . Notable examples include:- A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .
- An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)2] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .
Molecular Structure Analysis
The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring .Chemical Reactions Analysis
Benzofuran can undergo various chemical reactions, including metal-free cyclization and iodine(III)-catalyzed oxidative cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzofuran, some properties include a density of 1.3±0.1 g/cm³, boiling point of 482.7±45.0 °C at 760 mmHg, and a flash point of 245.7±28.7 °C .Scientific Research Applications
Antimycobacterial Properties
- A study highlighted the synthesis of various furo[3,2-f]chromenes derivatives, including analogs of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, exploring their potential as selective in vitro inhibitors of mycobacterial growth. These compounds showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with some analogs being notably more active than the initial hit (Alvey et al., 2008).
Synthesis and Characterization
- Research has been conducted on the oxidation of 2H-chromenes, which includes compounds structurally related to the chemical . These studies provide insights into the synthesis and transformation of chromanes and benzofurans, expanding the understanding of their chemical properties (Ahmad & Silva, 2012).
- Another study focused on the synthesis of 2H-chromenes via the cycloisomerization of substituted aryl propargyl ethers, a process that is relevant to the understanding of the synthesis mechanisms of related compounds (Lykakis et al., 2011).
Molecular and Spectroscopic Studies
- A comprehensive analysis of the dipole moments of similar coumarin derivatives was conducted, providing valuable data on their electronic absorption and fluorescence spectra. This research aids in understanding the spectral properties of related compounds (Evale et al., 2009).
- A computational study on a similar benzofuran coumarin derivative was conducted to investigate its molecular orbital structure, theoretical bandgap energy, and electrostatic potential maps. These findings are crucial for understanding the electronic properties of related compounds (Mallikarjunaiah et al., 2021).
Applications in Electrochemistry
- An electrochemical study of a benzofuran derivative explored its potential in modified electrodes for detecting hydrazine, showcasing the application of these compounds in sensor technology (Mazloum‐Ardakani & Khoshroo, 2013).
Miscellaneous Applications
- Research on the synthesis of benzofuran derivatives, including an investigation into the microwave-assisted synthesis of Schiff base structures, highlights the versatility and potential applications of these compounds in various fields, such as anti-inflammatory and antibacterial agents (Chavan & Hosamani, 2018).
Future Directions
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-12-8-18-14(10-17(12)27-21(24)22(2)3)15(11-20(23)26-18)19-9-13-6-4-5-7-16(13)25-19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECNNLAODLMFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

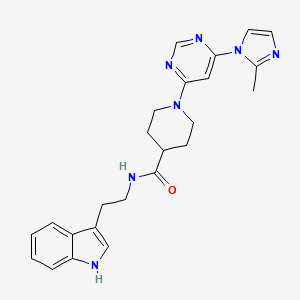
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)
![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)
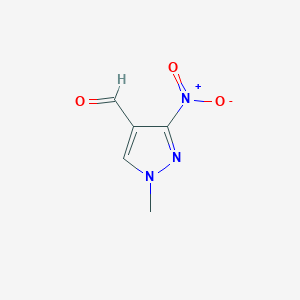
![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

